molecular formula C8H11NO4S2 B362994 4-(Thiophene-2-sulfonylamino)-butyric acid CAS No. 379251-18-0

4-(Thiophene-2-sulfonylamino)-butyric acid

Cat. No.: B362994
CAS No.: 379251-18-0
M. Wt: 249.3g/mol
InChI Key: GELHFEHOFVTARV-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .


Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, thiophene itself can be synthesized by fusing together sulfur and 1,4-diketones . The synthesis of specific thiophene derivatives would depend on the desired substituents .


Molecular Structure Analysis

The molecular structure of thiophene consists of four carbon atoms and one sulfur atom arranged in a five-membered ring. The sulfur atom contributes two π electrons to the aromatic sextet .


Chemical Reactions Analysis

Thiophene undergoes a variety of chemical reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitutions occur more readily due to the electron-rich nature of the thiophene ring .


Physical and Chemical Properties Analysis

Thiophene is a colorless liquid at room temperature with a molecular weight of 84.14 g/mol. It has a boiling point of 84 °C and a melting point of -38 °C. Its density is 1.051 g/mL at 25 °C .

Scientific Research Applications

  • Fluorescent Probe Development : A reaction-based fluorescent probe was designed for the discrimination of thiophenols over aliphatic thiols, demonstrating its application in environmental and biological sciences. This probe used a fluorophore and a recognition unit for sensitive and selective detection, with a potential application in water sample analysis (Wang et al., 2012).

  • Synthesis Improvement : An improvement in the synthesis process of a compound structurally similar to 4-(Thiophene-2-sulfonylamino)-butyric acid was achieved, enhancing the yield and efficiency of the process (Liang Wen-jun, 2007).

  • Heterocyclic Chemistry : The sulfonylation of thiophen and its derivatives, including thiophene-2-sulfonic acid, was discussed, highlighting their importance in biochemical applications (Smith & Tatchell, 1969).

  • Chemical Reactions and Derivatives : Studies on the chemical reactions and the synthesis of various derivatives of thiophene-2-carboxanilides were conducted, including the preparation of dipeptide methyl esters (El-Sayed, 1998).

  • Oxidation Processes : The oxidation of thiophenes over silica gel in a hydrogen peroxide/formic acid system was explored. This process demonstrated potential applications in environmental science for sulfur removal and pollutant degradation (Chen, Guo, & Zhao, 2006).

  • Catalysis and Organic Synthesis : Research into rhodium-catalyzed enantioselective addition of arylboronic acids and the preparation of various thiophene derivatives was conducted, illustrating applications in organic synthesis and catalysis (Storgaard & Ellman, 2009).

  • Physicochemical Properties : The physicochemical properties of 4,5-(aryl, alkyl)-3-substituted 2-sulfonylaminothiophenes were studied, focusing on the impact of substituents on acid-base properties, solubility, and chemical stability (Chekanova et al., 2017).

  • Antimicrobial Activity : Synthesis and evaluation of novel compounds related to this compound for their antimicrobial activity were conducted, highlighting their potential as potent antitumor and antibacterial agents (Zareef, Iqbal, & Arfan, 2008).

Mechanism of Action

Safety and Hazards

Thiophene is flammable and harmful if swallowed. It can cause eye irritation and may be harmful if inhaled .

Future Directions

Thiophene and its derivatives have been widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic field effect transistors and organic solar cells . Future research may continue to explore new synthesis methods and applications for these versatile compounds.

Properties

IUPAC Name

4-(thiophen-2-ylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELHFEHOFVTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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